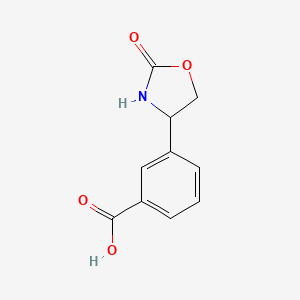

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Description

Historical Context and Evolution of Benzoic Acid Derivatives in Synthetic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, has a rich history dating back to the 16th century, when it was first described by pioneers like Nostradamus through the dry distillation of gum benzoin. cas.orgmdpi.comresearchgate.net Its structure was later elucidated in 1832 by Justus von Liebig and Friedrich Wöhler. mdpi.comresearchgate.net A significant milestone in its application was the discovery of its antifungal properties by Salkowski in 1875. cas.orgmdpi.com

Initially obtained from natural sources, the industrial synthesis of benzoic acid began around 1860 from coal tar derivatives. researchgate.net Today, it is primarily produced through the partial oxidation of toluene. cas.orgmdpi.comresearchgate.net Benzoic acid and its derivatives are fundamental precursors in the industrial synthesis of a wide array of organic substances, including dyes, plastics, and insect repellents. researchgate.net In the pharmaceutical industry, benzoic acid derivatives are versatile, serving as preservatives and key intermediates in the synthesis of more complex medicinal products. nih.gov For instance, they are used in topical antifungal treatments and are foundational to the creation of drugs like benzoyl peroxide. nih.gov The long-standing use and diverse applications of benzoic acid derivatives underscore their importance in the evolution of synthetic chemistry.

Significance of Oxazolidinone Heterocycles in Advanced Chemical Synthesis and Biological Studies

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen. nih.gov They have emerged as a crucial scaffold in medicinal chemistry, particularly as a novel class of synthetic antibiotics. cas.orgajrconline.org The most prominent example is Linezolid, the first oxazolidinone antibiotic to be approved by the FDA in 2000. nih.gov

The significance of oxazolidinones lies in their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. cas.orgbldpharm.com This novel mechanism allows them to be effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). cas.orgajrconline.org

Beyond their antibacterial properties, oxazolidinone derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents. nih.govajrconline.org Their structural versatility and ability to act as bioisosteres for other chemical groups like amides and carbamates make them attractive scaffolds for drug discovery. nih.gov In synthetic chemistry, chiral oxazolidinones are widely used as auxiliaries to control stereochemistry in asymmetric synthesis.

Research Rationale for Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)- and Related Structural Motifs

While direct research on "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" is limited, the rationale for its synthesis and study can be inferred from the properties of its components. The combination of a benzoic acid moiety with an oxazolidinone ring creates a hybrid structure with potential applications as a building block in the synthesis of new therapeutic agents or functional materials.

The synthesis of such hybrid molecules is a common strategy in medicinal chemistry to develop new drugs with improved efficacy, better pharmacokinetic profiles, or novel mechanisms of action. Therefore, "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" likely serves as an intermediate or a library compound in the broader search for new bioactive molecules.

Compound Data

Below are tables detailing the available information for the subject compound and its parent structures.

Table 1: Properties of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

| Property | Value | Source |

| CAS Number | 1782399-76-1 | bldpharm.com |

| Molecular Formula | C₁₀H₉NO₄ | bldpharm.com |

| Molecular Weight | 207.18 g/mol | bldpharm.com |

Table 2: Key Benzoic Acid Derivatives in Research

| Compound Name | Key Application/Significance |

| Sodium Benzoate | Food preservative, treatment for urea (B33335) cycle disorders. |

| Benzyl Benzoate | Miticide. researchgate.net |

| Benzoyl Peroxide | Acne treatment, bleaching agent. researchgate.netnih.gov |

| Salicylic Acid | Used in dermatology and as an anti-inflammatory precursor. nih.gov |

Table 3: Notable Oxazolidinone Compounds

| Compound Name | Key Application/Significance |

| Linezolid | FDA-approved antibiotic for Gram-positive bacterial infections. nih.gov |

| Tedizolid | Second-generation oxazolidinone antibiotic for skin infections. |

| Radezolid | Investigational oxazolidinone effective against some linezolid-resistant strains. |

| Posizolid | Investigational oxazolidinone with broad-spectrum antibacterial activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-4-yl)benzoic acid |

InChI |

InChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) |

InChI Key |

JELJAHRFWBXQQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Oxazolidinone Substituted Benzoic Acids

Established and Novel Synthetic Pathways to Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)-

The construction of the "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" molecule can be approached through several strategic disconnections. The primary strategies involve the initial formation of the oxazolidinone ring followed by its attachment to the benzoic acid backbone, or a convergent approach where both fragments are prepared and then coupled.

Regioselective and Stereoselective Synthesis of the Oxazolidinone Ring

The formation of the 2-oxazolidinone (B127357) ring is a critical step, with control over regioselectivity and stereoselectivity being paramount, especially for applications where specific isomers are required.

A prevalent method for synthesizing 2-oxazolidinones is the cyclization of β-amino alcohols with a carbonyl source, such as phosgene (B1210022) or its derivatives. nih.gov For the synthesis of the 4-substituted oxazolidinone ring present in the target molecule, a chiral amino alcohol can be employed to introduce stereochemistry at the C4 position. For instance, the reduction of an α-amino acid derivative can provide the corresponding chiral β-amino alcohol, which can then be cyclized.

More recent and advanced methods focus on catalytic approaches. An efficient route involves the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, which can furnish optically active 4-substituted 2-oxazolidinones with high enantioselectivity (up to 96% ee) and in excellent yields (up to 99%). nih.gov This method is advantageous due to its scalability and the wide range of functional groups tolerated. nih.gov

Another innovative approach is the biocatalytic intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives using engineered myoglobin-based catalysts. This enzymatic strategy allows for the enantioenriched synthesis of oxazolidinones with high functional group tolerance. organic-chemistry.org

Furthermore, the synthesis of functionalized oxazolidinones can be achieved from chiral aziridines. For example, enantiomerically pure N-substituted-4-(chloromethyl)oxazolidinones can be synthesized in a single step from aziridine-2-methanols via intramolecular cyclization with phosgene. nih.govwikipedia.org The subsequent removal of the N-substituent can provide the free oxazolidinone.

The table below summarizes various synthetic approaches to the oxazolidinone ring.

| Starting Material | Reagents/Catalyst | Key Features | Reference |

| β-amino alcohols | Phosgene derivatives | Conventional method | nih.gov |

| 2-Oxazolones | Ru(II)-NHC catalyst | High enantioselectivity and yield | nih.gov |

| Carbamate derivatives | Engineered myoglobin | Biocatalytic, enantiodivergent | organic-chemistry.org |

| Aziridine-2-methanols | Phosgene | One-step, high yield | nih.govwikipedia.org |

Coupling Reactions for the Benzoic Acid Linkage

The formation of the C-N bond between the oxazolidinone nitrogen and the 3-position of the benzoic acid ring is a pivotal step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds and is well-suited for coupling 2-oxazolidinone with aryl halides. nih.govwikipedia.orgnih.govnih.gov The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-", a 3-halobenzoic acid derivative, such as 3-bromobenzoic acid or its ester, is coupled with 2-oxazolidinone. nih.govnih.govlibretexts.orgnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.govwikipedia.org The reaction can be performed on the free carboxylic acid or, more commonly, on an ester derivative (e.g., methyl or ethyl benzoate) to avoid potential complications with the acidic proton. nih.gov

Ullmann Condensation: This copper-catalyzed reaction is another classical method for N-arylation. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-accelerated protocols has made this reaction more practical. Ligands such as 1,10-phenanthroline (B135089) and various amino acids can promote the copper-catalyzed coupling of 2-oxazolidinone with 3-halobenzoic acids under milder conditions. nih.gov A highly selective copper-catalyzed Ullmann-type coupling of bromoiodoarenes with oxazolidinones has been developed using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) as a ligand, which minimizes side reactions. nih.gov

The following table compares the two main coupling strategies.

| Coupling Reaction | Catalyst System | Typical Substrates | Key Advantages | Reference |

| Buchwald-Hartwig Amination | Palladium/Phosphine ligand | 3-Bromobenzoic acid (or ester) + 2-Oxazolidinone | High yields, broad substrate scope, milder conditions | nih.govwikipedia.orgnih.govnih.gov |

| Ullmann Condensation | Copper/Ligand (e.g., phenanthroline) | 3-Iodobenzoic acid + 2-Oxazolidinone | Lower cost of catalyst, alternative to palladium | wikipedia.orgorganic-chemistry.orgnih.govnih.gov |

Total Synthesis Approaches for the Core Structure

A total synthesis of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" would typically involve a convergent strategy.

A plausible synthetic route would be:

Synthesis of the Oxazolidinone Ring: Preparation of a suitable 4-substituted-2-oxazolidinone, potentially in an enantiomerically pure form, using one of the methods described in section 2.1.1.

Preparation of the Benzoic Acid Component: Starting with a commercially available 3-halobenzoic acid, such as 3-bromobenzoic acid or 3-iodobenzoic acid. libretexts.orgnih.gov The carboxylic acid group might be protected as an ester (e.g., methyl or ethyl ester) to ensure compatibility with the subsequent coupling reaction conditions. nih.gov

Coupling Reaction: The protected 3-halobenzoate is then coupled with the pre-formed oxazolidinone using either a Buchwald-Hartwig amination or an Ullmann condensation reaction. nih.govwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govnih.gov

Deprotection: If an ester was used, the final step would be the hydrolysis of the ester group to yield the free carboxylic acid. This can be achieved under basic conditions (saponification) followed by acidification. psu.edursc.orgchemspider.com

Chemical Transformations and Functional Group Interconversions on the Scaffold

The "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" scaffold offers two primary sites for chemical modification: the carboxylic acid moiety and the oxazolidinone ring.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. rsc.orgnih.gov Microwave-assisted esterification can significantly accelerate the reaction. researchgate.net Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide. nih.govresearchgate.netrsc.org

Amide Formation: The formation of amides from the carboxylic acid is a crucial transformation for creating analogues with potential biological activity. This is typically achieved by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an amine. nih.govluxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and racemization. luxembourg-bio.com One-pot condensation reactions mediated by reagents like TiCl4 also provide an efficient route to amides. nih.gov

The table below outlines common derivatization reactions of the carboxylic acid group.

| Reaction | Reagents | Product | Reference |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | rsc.orgnih.govresearchgate.net |

| Esterification | Alkyl halide, Base (e.g., Bu₄NF) | Ester | nih.govresearchgate.netrsc.org |

| Amide Formation | Amine, Coupling reagent (e.g., DCC, EDC) | Amide | nih.govluxembourg-bio.com |

| Amide Formation | Amine, TiCl₄ | Amide | nih.gov |

Modifications and Derivatizations of the Oxazolidinone Ring

The oxazolidinone ring itself can be modified at several positions, offering further avenues for structural diversification.

N-Alkylation/Arylation: While the nitrogen atom is already substituted with the carboxyphenyl group, further reactions at this position are generally not feasible without cleaving the existing C-N bond.

C4- and C5-Functionalization: The C4 and C5 positions of the oxazolidinone ring can be functionalized, often during the synthesis of the ring itself. For example, starting with different α-amino acids or epoxides allows for the introduction of various substituents at these positions. researchgate.net If the oxazolidinone ring is formed from an allyl carbamate via iodocyclocarbamation, the resulting 5-(iodomethyl) group can be a handle for further nucleophilic substitutions. nih.gov

Alkylation at C5: The C5 position of N-acyl oxazolidinones can be alkylated. For instance, N-(arylacetyl)oxazolidinones can undergo stereoselective α-tertiary alkylation via zirconium enolates. nih.gov

Ring Opening Reactions: The oxazolidinone ring can undergo nucleophilic attack, leading to ring-opened products. For example, reaction with chalcogenolate anions can lead to the formation of β-selenoamines, β-telluroamines, and β-thioamines through a decarboxylative ring-opening reaction. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring of the 3-phenyl-2-oxazolidinone (B1582248) moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, although the directing effects of the oxazolidinone substituent and the carboxylic acid group would need to be considered. masterorganicchemistry.commasterorganicchemistry.com The oxazolidinone group is generally considered to be an ortho-, para-director.

Exploration of Reaction Mechanisms in Synthesis

The formation of the oxazolidinone ring attached to a benzoic acid scaffold, specifically "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-", can be achieved through several synthetic routes. A common strategy involves the cyclization of a suitably substituted aminobenzoic acid derivative.

One plausible synthetic approach begins with 3-aminobenzoic acid. This starting material can be reacted with a two-carbon unit that introduces the necessary hydroxyethyl (B10761427) functionality, which is a key precursor for the oxazolidinone ring. For instance, reaction with an epoxide, such as ethylene (B1197577) oxide or a protected version like glycidol, in the presence of a base would yield an N-(2-hydroxyethyl) or N-(2,3-dihydroxypropyl) derivative of 3-aminobenzoic acid.

Following the introduction of the hydroxyethyl group, the crucial cyclization step to form the 2-oxazolidinone ring can be accomplished using various carbonylating agents. Phosgene or its safer equivalents, such as triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates, are commonly employed for this transformation.

The reaction mechanism for the cyclization using a reagent like CDI involves several key steps. Initially, the hydroxyl group of the N-(2-hydroxyethyl)aminobenzoic acid derivative attacks the carbonyl carbon of CDI, leading to the formation of an imidazolylcarbonyl intermediate and the elimination of imidazole. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the newly formed carbonyl group. This intramolecular cyclization results in the formation of the five-membered oxazolidinone ring and the release of another molecule of imidazole. The reaction is typically driven by the stability of the resulting heterocyclic ring.

An alternative approach involves starting with a precursor that already contains a latent oxazolidinone ring or a group that can be readily converted into it. For example, a starting material like 3-aminostyrene could be converted to the corresponding amino alcohol via dihydroxylation of the vinyl group. Subsequent protection of the amino group, followed by cyclization with a carbonylating agent and deprotection, would yield the desired product.

The synthesis of structurally related oxazolidinones often involves intramolecular cyclization. For instance, the synthesis of 2-oxooxazolidine-4-carboxylic acid has been reported from serine, where the amino and hydroxyl groups of the amino acid react with a carbonyl source to form the heterocyclic ring. googleapis.com While the starting material is different, the underlying principle of intramolecular cyclization of an amino alcohol with a carbonylating agent is a shared mechanistic feature.

Another powerful method for the N-arylation of oxazolidinones is the Ullmann-type coupling reaction. nih.govorganic-chemistry.org In a retrosynthetic sense, one could envision coupling a pre-formed 2-oxazolidinone with a 3-halobenzoic acid derivative. This copper-catalyzed reaction typically involves an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the oxazolidinone nitrogen and subsequent reductive elimination to form the C-N bond. rsc.org The choice of ligand, base, and solvent is critical for the success of these reactions. organic-chemistry.org

The table below summarizes potential synthetic strategies for "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-".

| Starting Material(s) | Key Reagents | Intermediate(s) | Final Product |

| 3-Aminobenzoic acid, Ethylene oxide | Base, Carbonyldiimidazole (CDI) | 3-(N-(2-hydroxyethyl)amino)benzoic acid | Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- |

| 2-Oxazolidinone, Methyl 3-bromobenzoate | Copper(I) salt, Ligand, Base | Methyl 3-(2-oxo-4-oxazolidinyl)benzoate | Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- |

| 3-Amino-4-hydroxybenzoic acid | Epichlorohydrin, Base | 3-((2-oxo-1,3-oxazolidin-5-yl)methyl)amino-4-hydroxybenzoic acid | Further modification needed |

It is important to note that the regioselectivity of the initial N-alkylation and the efficiency of the cyclization step are crucial for the successful synthesis of the target compound. Reaction conditions such as temperature, solvent, and stoichiometry of reagents must be carefully optimized to maximize the yield and purity of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-".

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is predicted to show distinct signals corresponding to the protons on both the aromatic and heterocyclic rings. The benzoic acid portion would exhibit four signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the carboxylic acid (C2-H) and the proton between the two substituents (C4-H) are expected to be the most deshielded. The oxazolidinone ring protons would appear in the aliphatic region, with the methylene (B1212753) protons (C5-H₂) and the methine proton (C4-H) showing characteristic shifts and splitting patterns. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield shift (>10 ppm), while the N-H proton of the oxazolidinone would also be a distinct singlet.

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. For this molecule, ten distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and the oxazolidinone are the most downfield, typically appearing above 165 ppm. rsc.org The six aromatic carbons will have shifts in the range of δ 115-140 ppm, with their exact positions influenced by the electronic effects of the carboxyl and oxazolidinone substituents. The aliphatic carbons of the oxazolidinone ring (C4 and C5) will resonate at the most upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (COOH) | >10 (broad s) | ~167 |

| Oxazolidinone (C=O) | - | ~158 |

| Aromatic C1 | - | ~132 |

| Aromatic C2 | ~8.1 (d) | ~130 |

| Aromatic C3 | - | ~138 |

| Aromatic C4 | ~7.8 (d) | ~125 |

| Aromatic C5 | ~7.5 (t) | ~129 |

| Aromatic C6 | ~7.9 (s) | ~122 |

| Oxazolidinone C4' | ~4.5 (t) | ~55 |

| Oxazolidinone C5' | ~4.0 (t) | ~70 |

| Oxazolidinone N-H | ~5.5 (s) | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To confirm the structural assignment, 2D NMR experiments are invaluable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would establish proton-proton coupling networks. It would clearly show correlations between adjacent aromatic protons (e.g., C4-H with C5-H, and C5-H with C6-H) and between the methine and methylene protons on the oxazolidinone ring (C4'-H with C5'-H₂).

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for linking the two ring systems. Key HMBC correlations would be observed between the protons on one ring and the carbons on the other. For instance, a correlation between the C4-H or C2-H of the benzoic acid ring and the C3 carbon would confirm the substitution pattern. Most importantly, a correlation between the oxazolidinone C4'-H and the aromatic C3 would definitively establish the point of attachment between the two main structural moieties.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar molecules like Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₉NO₄, the calculated monoisotopic mass is 207.0532 g/mol . Therefore, the [M+H]⁺ ion would appear at an m/z of approximately 208.0604. It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 230.0424. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion (C₁₀H₁₀NO₄⁺) would be measured and compared to the theoretical value to within a few parts per million (ppm), providing strong evidence for the chemical formula.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. A primary and highly characteristic fragmentation for benzoic acids is the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a loss of 44 Da. Another expected fragmentation would involve the cleavage of the oxazolidinone ring, which can break apart in several ways, often leading to the loss of ethene oxide (C₂H₄O) or other small fragments. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO₄⁺ | 208.0604 | ESI-HRMS |

| [M+Na]⁺ | C₁₀H₉NNaO₄⁺ | 230.0424 | ESI-HRMS |

| [M-CO₂+H]⁺ | C₉H₁₀NO₂⁺ | 164.0706 | ESI-MS/MS |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about the functional groups present and the conjugated system.

IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. The spectrum of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- would be dominated by several strong absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid, typically around 1710-1680 cm⁻¹, and another for the cyclic amide (lactam) of the oxazolidinone ring, which usually appears at a higher frequency, around 1750 cm⁻¹. Other significant peaks would include N-H stretching around 3300 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations between 1320-1210 cm⁻¹.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the π-electron system. The chromophore in this molecule is the benzoic acid system. Benzoic acid itself typically shows two main absorption bands. rsc.org The presence of the oxazolidinone substituent at the meta position will influence the position and intensity of these bands. One would expect a strong absorption band (the B-band) around 230-240 nm and a weaker, more structured band (the C-band) at longer wavelengths, around 270-280 nm. researchgate.netcdnsciencepub.com The exact λₘₐₓ values and molar absorptivities would be dependent on the solvent used.

Table 3: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Predicted Absorption Range |

|---|---|---|

| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| IR | C=O Stretch (Oxazolidinone) | ~1750 cm⁻¹ |

| IR | C=O Stretch (Carboxylic Acid) | 1710-1680 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1600-1450 cm⁻¹ |

| IR | C-O Stretch | 1320-1210 cm⁻¹ |

| UV-Vis | B-Band (π→π) | ~235 nm |

| UV-Vis | C-Band (π→π) | ~275 nm |

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the specific three-dimensional arrangement of atoms. For a chiral compound like Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, which possesses a stereocenter at the C4 position of the oxazolidinone ring, chiroptical spectroscopy offers a powerful, non-destructive method for elucidating its absolute stereochemistry in solution. nih.gov This technique relies on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com The primary methods employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often complemented by Optical Rotatory Dispersion (ORD).

The fundamental principle behind chiroptical spectroscopy is that enantiomers, while having identical physical properties in a non-chiral environment, will absorb left and right circularly polarized light to different extents. nih.gov This differential absorption, known as circular dichroism, is plotted as a function of wavelength and results in a CD spectrum. The mirror-image, non-superimposable nature of enantiomers leads to mirror-image CD spectra, where one enantiomer will exhibit a positive signal (a positive Cotton effect) at a particular wavelength, and the other will show a negative signal of equal magnitude at the same wavelength. wikipedia.orgegyankosh.ac.in

The reliable assignment of the absolute configuration of a molecule like Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is typically achieved by comparing the experimentally measured chiroptical spectra with spectra predicted from theoretical calculations. americanlaboratory.com This computational approach has become a cornerstone of modern stereochemical analysis. acs.org The process involves several key steps:

Quantum Chemical Calculations: For each significant conformer of a chosen enantiomer (e.g., the (R)-enantiomer), the ECD and VCD spectra are calculated using ab initio or density functional theory (DFT) methods. nih.govdtic.mil These calculations predict the sign and intensity of the Cotton effects for various electronic or vibrational transitions.

Spectral Comparison: The theoretically calculated spectrum is then compared to the experimental spectrum obtained from a sample of the synthesized compound. americanlaboratory.com If the signs and relative intensities of the major bands in the calculated and experimental spectra match, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com

Vibrational Circular Dichroism (VCD) has emerged as a particularly robust technique for the unambiguous determination of absolute configuration for a wide range of chiral molecules, including those that lack a strong UV-Vis chromophore necessary for ECD. nih.govacs.org VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry arising from the molecule's vibrational modes. nih.gov Since every molecule (except for the simplest ones) has numerous vibrational modes, VCD spectra are often rich in information, providing a detailed fingerprint of the molecule's 3D structure.

For Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, key vibrational modes, such as the C=O stretching of the oxazolidinone ring and the carboxylic acid, as well as various C-H and C-N stretching and bending modes, would be expected to give rise to distinct VCD signals. The sign and intensity of these signals are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.

To illustrate the expected outcome of such an analysis, the following tables present hypothetical data for the chiroptical characterization of the (S)-enantiomer of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for (S)-Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 280 | -15,000 | n → π* (Carbonyl) |

| 245 | +25,000 | π → π* (Aromatic) |

| 210 | +10,000 | π → π* (Oxazolidinone) |

This interactive table presents hypothetical ECD data. The sign of the Cotton effect at specific wavelengths is crucial for comparing with theoretical predictions to assign the absolute configuration.

Table 2: Hypothetical Vibrational Circular Dichroism (VCD) Data for Key Vibrational Bands of (S)-Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |

| 2985 | +2.5 | C-H Stretch (Chiral Center) |

| 1780 | -8.0 | C=O Stretch (Oxazolidinone) |

| 1705 | +5.5 | C=O Stretch (Carboxylic Acid) |

| 1350 | -3.0 | C-H Bend |

| 1220 | +4.2 | C-N Stretch |

This interactive table displays hypothetical VCD data for selected vibrational modes. The sign of the differential absorbance (ΔA) for each band provides a detailed stereochemical fingerprint of the molecule.

The combination of experimental measurements and high-level theoretical calculations provides a powerful and reliable protocol for the determination of the absolute stereochemistry of chiral molecules like Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, even in the absence of single crystals for X-ray crystallography. nih.govamericanlaboratory.com

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-", DFT calculations can elucidate the distribution of electrons, identify reactive sites, and predict spectroscopic properties.

Detailed DFT studies on the specific molecule are not widely published, but analysis of related structures, such as N-aryl oxazolidinones and substituted benzimidazoles, provides a strong basis for understanding its electronic characteristics. nih.govresearchgate.net Calculations typically performed at levels like B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p) can determine optimized geometry, bond lengths, and bond angles. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For similar heterocyclic compounds, the HOMO is often located over the electron-rich aromatic ring, while the LUMO may be distributed across the heterocyclic moiety. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electrophilic attack sites) and blue areas showing positive potential (nucleophilic attack sites). For "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-", the MEP would likely show negative potential around the carbonyl oxygens of both the oxazolidinone ring and the benzoic acid group, as well as the nitrogen atom of the oxazolidinone, making these sites susceptible to electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen of the carboxylic acid would be a site of strong positive potential.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for Heterocyclic Compounds

| Descriptor | Formula | Significance | Typical Value Range (eV) for related compounds |

|---|---|---|---|

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability | ~4.4 - 5.0 researchgate.net |

| Ionization Potential (I) | -EHOMO | Electron-donating ability | Not specified |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability | Not specified |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | Not specified |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | Not specified |

| Softness (S) | 1 / (2η) | Measure of reactivity | Not specified |

| Electrophilicity Index (ω) | χ2 / (2η) | Electrophilic nature | Not specified |

This table presents typical data derived from DFT studies on related heterocyclic structures to illustrate the type of information obtainable. Specific values for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- would require dedicated calculations.

Furthermore, DFT can predict other properties such as vibrational frequencies (IR and Raman spectra), which, when compared to experimental data, help to validate the computed structure. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Theoretical Models

To explore the potential of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction of the ligand (the compound) with a biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. bohrium.com For oxazolidinone derivatives, a primary target of interest is the bacterial 50S ribosomal subunit, where antibiotics like Linezolid bind to inhibit protein synthesis. mdpi.comnih.gov Docking studies of oxazolidinone analogues into the peptidyl transferase center (PTC) of the ribosome can reveal key interactions. mdpi.combiorxiv.org

Theoretical docking of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" into a model of the 50S ribosomal P site would likely show the oxazolidinone core occupying a similar position to other drugs in its class. nih.gov The binding affinity is estimated through a scoring function, which calculates a value often expressed in kcal/mol. mdpi.com Key interactions could include:

Hydrogen bonding: The carbonyl oxygen of the oxazolidinone ring is a potential hydrogen bond acceptor. mdpi.com

Hydrophobic interactions: The phenyl ring of the benzoic acid moiety can engage in hydrophobic interactions with residues in the binding pocket. mdpi.comnih.gov

π-π or CH-π stacking: The aromatic ring can interact with nucleobases or aromatic amino acid side chains within the target site. biorxiv.org

Table 2: Illustrative Docking Results for Oxazolidinone Analogues with the 50S Ribosomal Subunit

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Theoretical) |

|---|---|---|---|

| Linezolid Analogue 2 | 50S Ribosomal Unit (6DDD) | -6.36 | Not specified mdpi.com |

| Linezolid Analogue 3a | 50S Ribosomal Unit (6DDD) | -5.99 | Not specified mdpi.com |

This table shows examples from studies on Linezolid analogues to demonstrate the output of docking simulations. mdpi.com PDB IDs refer to entries in the Protein Data Bank.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. nih.govnih.gov An MD simulation, often run for nanoseconds, can assess the stability of the binding pose predicted by docking. rsc.org It allows for the observation of conformational changes in both the ligand and the protein, providing a more realistic picture of the interaction. mdpi.com Analysis of the MD trajectory can reveal the persistence of hydrogen bonds and other interactions, and calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com The goal is to develop a model that can predict the activity of new, unsynthesized analogues. For oxazolidinones, QSAR models have been instrumental in optimizing their antibacterial potency. nih.govnih.govnih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is a common approach. mdpi.comnih.gov In these methods, a series of aligned molecules is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. nih.govnih.gov These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a model correlating them with biological activity (e.g., Minimum Inhibitory Concentration, MIC). tandfonline.com

The statistical quality of a QSAR model is assessed by several parameters:

q² (or r²cv): The cross-validated correlation coefficient, which indicates the internal predictive ability of the model. A q² > 0.5 is generally considered predictive. nih.gov

r² (or R²): The non-cross-validated correlation coefficient, which shows the model's ability to fit the training set data. nih.gov

r²pred: The predictive correlation coefficient for an external test set of compounds, which is a true measure of the model's predictive power. rsc.org

Table 3: Statistical Results from 3D-QSAR Studies on Oxazolidinone Derivatives

| Study Type | q² | r² | Key Findings |

|---|---|---|---|

| CoMFA nih.gov | 0.523 | 0.975 | Model for tricyclic oxazolidinones as antibacterial agents. |

| CoMSIA nih.gov | 0.557 | 0.940 | Model for tricyclic oxazolidinones as antibacterial agents. |

| CoMFA nih.gov | Not specified | Not specified | Strong correlation of activity with steric, electrostatic, and lipophilic factors. |

The output of a 3D-QSAR study is often visualized as contour maps. rsc.org These maps highlight regions where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electropositive substituent at a specific position on the phenyl ring of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" would be beneficial for activity, guiding the design of more potent analogues. nih.gov Studies have shown that for many oxazolidinone series, steric, electrostatic, and lipophilic factors are strongly correlated with their antibacterial activity. mdpi.comnih.gov

Conformational Analysis and Energy Landscape Exploration

The most significant is the N-C bond connecting the oxazolidinone nitrogen to the benzoic acid's phenyl ring. The rotation around this bond is not free and is subject to a rotational energy barrier. researchgate.net The conformational energy profile (CEP), which plots energy as a function of the dihedral angle, can be calculated to understand these preferences. researchgate.net The lowest energy conformations (energy minima) represent the most stable and likely shapes of the molecule.

Studies on related N-aryl heterocycles show that the rotational barrier is influenced by steric hindrance between the ortho-substituents on the aryl ring and the groups on the heterocyclic ring. researchgate.netnsf.gov In the case of "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-", the carboxylic acid group is in the meta position, which would likely result in a lower rotational barrier compared to an ortho-substituted analogue. elsevierpure.com The preferred conformation will be a balance between steric repulsion and electronic effects like resonance stabilization. researchgate.net The planarity or twisting of the phenyl ring relative to the oxazolidinone ring is a critical determinant of how the molecule fits into a target binding site. mdpi.com

Table 4: Representative Rotational Energy Barriers for N-Aryl Bonds in Heterocyclic Systems

| Compound Type | Bond | Rotational Barrier (kJ/mol) | Method |

|---|---|---|---|

| N-(o-aryl)-2-thioxo-oxazolidinone | Nsp2–Caryl | 82–129 | Experimental (D-NMR/HPLC) researchgate.net |

| 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones | N–C(2-F)Ph | ~4 kcal/mol lower than 2-alkyl analogues | DFT Calculation elsevierpure.com |

This table provides examples of rotational barriers in related systems to illustrate the energy scales involved. The specific barrier for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- would depend on the exact interactions.

Other conformational degrees of freedom include the puckering of the five-membered oxazolidinone ring and the rotation around the C-C bond of the carboxylic acid group. While the oxazolidinone ring is relatively rigid, it can adopt envelope or twisted conformations. mdpi.com Exploring this energy landscape helps to identify the low-energy, biologically relevant conformations that should be used in docking and other modeling studies to ensure that the theoretical models are as accurate as possible. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in in Vitro Systems

Antimicrobial Research Applications of Oxazolidinone-Benzoic Acid Derivatives

The oxazolidinone class of compounds, to which "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" belongs, is recognized for its significant antibacterial properties. researchgate.net Derivatives that merge the oxazolidinone core with a benzoic acid moiety have been a subject of scientific investigation to explore their efficacy against a range of pathogenic microbes.

The antimicrobial activity of oxazolidinone-benzoic acid derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Studies on novel synthesized oxazolidinone derivatives have demonstrated potent activity against clinically important Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant streptococci. researchgate.netnih.gov Some compounds have shown comparable or even superior potency to existing drugs like linezolid, particularly against linezolid-resistant MRSA strains. researchgate.net The evaluation also extends to Mycobacterium tuberculosis, the causative agent of tuberculosis, with certain derivatives exhibiting greater activity than reference compounds. researchgate.net

The breadth of antimicrobial screening often includes a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger, to establish the spectrum of activity. researchgate.netchitkara.edu.in For instance, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have shown selective and potent inhibitory activity against Staphylococcus aureus with MICs as low as 0.25–0.5 µg/mL. nih.gov

Table 1: Example of In Vitro Antimicrobial Activity of Oxazolidinone Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxazolidinone-pyrrolidinone derivative 11a | Mycobacterium tuberculosis H37Rv | < 0.5 | researchgate.net |

| Oxazolidinone-pyrrolidinone derivative 20a | Mycobacterium tuberculosis H37Rv | < 0.5 | researchgate.net |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivative 6'a | Staphylococcus aureus | 0.25-0.5 | nih.gov |

The primary antimicrobial mechanism for the oxazolidinone class of antibiotics is the inhibition of bacterial protein synthesis. nih.govnih.gov This action occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex. nih.gov Oxazolidinones bind to the 50S ribosomal subunit, interfering with the correct positioning of the initiator fMet-tRNA. nih.gov This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors. nih.gov

Beyond this primary mechanism, research into derivatives has suggested other modes of action. For example, some benzo researchgate.netnih.govoxazinyloxazolidinones have been observed to cause cell membrane damage and disrupt bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov The benzoic acid moiety itself may contribute to antimicrobial activity. Lipophilic acids like benzoic acid are known to inhibit the active uptake of certain amino acids in bacteria and can disrupt cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net

Enzyme Modulation and Inhibition Studies in Biochemical Assays

The interaction of small molecules with enzymes is a cornerstone of drug discovery. Biochemical assays using purified enzymes allow for the detailed study of how compounds like "Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-" and its analogs can modulate or inhibit enzymatic activity. Derivatives of benzoic acid have been identified as inhibitors of various enzymes, including protein-tyrosine phosphatases (PTPs) and Slingshot phosphatases. nih.govnih.gov

Enzyme inhibitors are broadly classified as either reversible or irreversible.

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for easy dissociation. youtube.comsigmaaldrich.com The enzyme's activity can be fully restored upon removal of the inhibitor. Reversible inhibition can be further categorized:

Competitive: The inhibitor resembles the substrate and binds to the active site, directly competing with the substrate. sigmaaldrich.com This type of inhibition can be overcome by increasing the substrate concentration. Several benzoic acid derivatives have been identified as competitive inhibitors of enzymes like protein-tyrosine phosphatases. nih.gov

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. sigmaaldrich.com

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. sigmaaldrich.com

Irreversible inhibition occurs when the inhibitor binds to the enzyme, often through covalent bonds, and dissociates very slowly or not at all. youtube.comnih.gov This permanently inactivates the enzyme.

Kinetic studies are performed to determine the type of inhibition and to quantify the inhibitor's potency, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, a rhodanine-scaffold-based benzoic acid derivative was identified as a competitive Slingshot inhibitor with a Ki of approximately 4 μM. nih.gov

Understanding how a ligand (inhibitor) interacts with its target enzyme at a molecular level is crucial for rational drug design. Techniques like X-ray crystallography and molecular docking simulations provide detailed insights into these interactions.

Studies on benzoic acid derivatives binding to enzymes have revealed the importance of specific molecular interactions. For instance, the binding of 2-(oxalylamino)-benzoic acid to the active site of PTP1B was shown to mimic the natural substrate, forming critical hydrogen bonds with the enzyme's signature motif. nih.gov Molecular docking studies on other derivatives have highlighted the role of hydrogen bonding and π-π stacking in the formation of stable enzyme-ligand complexes. researchgate.net The orientation of substituent groups on the benzoic acid ring can significantly influence binding affinity and specificity by interacting with different pockets within the enzyme's active site. semanticscholar.orgmdpi.com

Cellular Mechanism Research in Cultured Cell Models

To bridge the gap between biochemical assays and whole-organism studies, researchers use cultured cell models. These in vitro systems allow for the investigation of a compound's effects on cellular pathways and functions in a controlled environment.

Research on para-substituted benzoic acid derivatives has demonstrated their ability to affect cellular processes. In one study, a Slingshot phosphatase inhibitor based on a benzoic acid scaffold was shown to inhibit cell migration in PC12 cells. nih.gov The compound also prevented the dephosphorylation of cofilin, a key protein involved in cytoskeleton dynamics, following stimulation with nerve growth factor (NGF). nih.gov This indicates that the compound can penetrate the cell membrane and engage its intracellular target to produce a specific biological response. Such studies are vital for validating the mechanism of action observed in biochemical assays and for providing a rationale for potential therapeutic applications.

Glutamate Efflux Modulation Studies

Research in this area typically involves cell-based assays to determine if a compound can alter the release of glutamate, an excitatory neurotransmitter. Excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders. Standard in vitro models would include primary neuronal cultures or astrocyte cultures, where glutamate levels in the extracellular medium are measured following exposure to the test compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for quantification.

Inflammatory Pathway Investigation

To assess a compound's effect on inflammatory pathways, researchers utilize a variety of in vitro systems. Common assays include measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells like macrophages or peripheral blood mononuclear cells (PBMCs) after stimulation with an inflammatory agent like lipopolysaccharide (LPS). The levels of these cytokines are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA). Another approach is to investigate the compound's effect on key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), through enzymatic activity assays.

Antioxidant Activity Assessment

The antioxidant potential of a chemical compound is frequently evaluated using cell-free and cell-based in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These tests measure the compound's ability to neutralize stable free radicals. Cell-based assays might involve exposing cells to oxidative stress and measuring the compound's ability to mitigate cellular damage or enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Role as Intermediates in the Synthesis of Biologically Relevant Compounds

The chemical structure of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, featuring both a carboxylic acid group and an oxazolidinone ring, suggests its potential utility as a versatile intermediate in medicinal chemistry. Oxazolidinone rings are a key feature in a class of antibiotics. The carboxylic acid handle on the benzoic acid portion allows for a variety of chemical modifications, such as esterification or amide bond formation, enabling the synthesis of a diverse library of derivative compounds for biological screening. While specific examples of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- being used as a synthetic intermediate are not documented in the available literature, related 2-oxo-oxazolidine-4-carboxylic acid compounds are recognized as important intermediates for creating antibacterial agents.

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, and what experimental conditions optimize yield?

A methodological approach involves coupling oxazolidinone precursors with benzoic acid derivatives. For example, oxazolidinone rings can be synthesized via cyclization of β-amino alcohols using carbonyldiimidazole (CDI) or phosgene equivalents under anhydrous conditions . Purification often employs recrystallization from ethanol, as demonstrated in related compounds (melting point determination in ethanol ). Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity. Yield optimization requires strict temperature control (e.g., 0–5°C during cyclization) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how are they interpreted?

Key techniques include:

- NMR : H and C NMR identify substituents on the oxazolidinone and benzoic acid moieties. Aromatic protons in the benzoic acid ring appear as doublets (δ 7.5–8.5 ppm), while oxazolidinone carbonyl signals resonate near δ 170 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed vs. calculated : 500.14 g/mol ). Fragmentation patterns help validate the oxazolidinone ring.

- X-ray Diffraction : Resolves stereochemistry and crystal packing, critical for distinguishing tautomeric forms .

Advanced Research Questions

Q. How can contradictions between predicted and experimental physicochemical properties (e.g., pKa, melting point) be resolved?

Discrepancies often arise from computational models assuming ideal conditions. For example:

- pKa : Predicted pKa (4.23 ± 0.10 ) may differ from experimental values due to solvent effects. Potentiometric titration in aqueous/organic mixtures (e.g., ethanol-water) improves accuracy .

- Melting Point : Predicted boiling points (e.g., 672.6°C ) vs. experimental data (236–238°C ) highlight the need for differential scanning calorimetry (DSC) to assess purity and polymorphism.

Q. What experimental strategies elucidate the compound’s reactivity under varying conditions (e.g., pH, temperature)?

- pH-Dependent Stability : Hydrolysis of the oxazolidinone ring can be monitored via HPLC at pH 1–14. Ethanol as a co-solvent may stabilize the compound in acidic media .

- Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition thresholds. For example, related benzoic acid derivatives degrade above 200°C, necessitating storage at ≤8°C .

- Nucleophilic Attack : Reactivity with amines or thiols can be studied using kinetic assays, with LC-MS tracking adduct formation .

Q. How can computational modeling complement experimental data to resolve structural ambiguities?

- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies (IR) for comparison with experimental data .

- Molecular Dynamics (MD) : Simulates solvent interactions affecting solubility (e.g., ethanol vs. water ).

- TD-DFT : Correlates UV-Vis spectra with electronic transitions, aiding in photostability assessments .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data suggesting tautomerism or dynamic exchange?

- Variable Temperature NMR : Low-temperature () experiments slow exchange processes, resolving split peaks caused by tautomerism .

- NOESY/ROESY : Detects through-space interactions to confirm rigid vs. flexible regions (e.g., oxazolidinone ring puckering ).

- Isotopic Labeling : N or C labeling clarifies ambiguous coupling in the oxazolidinone moiety .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles, as oxazolidinone derivatives may irritate skin/eyes .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., benzyl chloride ).

- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.